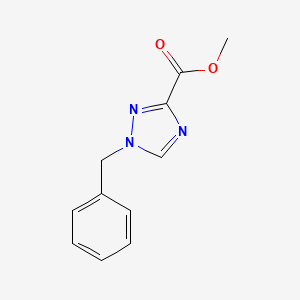

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYCNTRPZNJCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736229 | |

| Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-15-1 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a valuable component in the design of novel therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated significant potential as antifungal, antiviral, anticancer, and anti-inflammatory agents.[2] The targeted synthesis of specifically substituted 1,2,4-triazoles, such as methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate, is of great interest to researchers in the field of drug discovery and development. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization.

Synthesis of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process that begins with the formation of the core 1,2,4-triazole ring, followed by the regioselective introduction of the benzyl group.

Step 1: Synthesis of the Precursor, Methyl 1,2,4-triazole-3-carboxylate

The initial and crucial step is the synthesis of the key intermediate, methyl 1,2,4-triazole-3-carboxylate. Several methods exist for the formation of the 1,2,4-triazole-3-carboxylate core. A robust and scalable approach involves the reaction of an appropriate starting material that can undergo cyclization to form the triazole ring.

A commonly employed method for the synthesis of methyl 1,2,4-triazole-3-carboxylate is through the cyclization of intermediates derived from compounds like trichloroacetonitrile and formyl hydrazine.[3] This method offers a high overall yield and avoids the use of hazardous reagents.[3]

Step 2: N-Benzylation of Methyl 1,2,4-triazole-3-carboxylate

The second step involves the introduction of the benzyl group onto the 1,2,4-triazole ring. This is typically achieved through an N-alkylation reaction using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

A critical aspect of this step is the regioselectivity of the benzylation. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these positions. The substitution pattern on the triazole ring can significantly influence the position of alkylation. For 3-substituted 1,2,4-triazoles, alkylation often occurs at the N1 or N2 positions. The choice of reaction conditions, including the solvent and the base, can be optimized to favor the formation of the desired N1-benzylated isomer.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

A detailed and validated protocol for the synthesis of the precursor, methyl 1,2,4-triazole-3-carboxylate, is adapted from established literature procedures.[3]

Materials:

-

Trichloroacetonitrile

-

Formyl hydrazine

-

Methanol

-

Potassium carbonate

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of formyl hydrazine in methanol is prepared.

-

The flask is cooled in an ice bath, and potassium carbonate is added.

-

Trichloroacetonitrile is added dropwise to the stirred solution while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then subjected to a cyclization step, which may involve heating or treatment with an acid.

-

Upon completion of the cyclization, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure methyl 1,2,4-triazole-3-carboxylate.

Protocol 2: Synthesis of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Materials:

-

Methyl 1,2,4-triazole-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred suspension of methyl 1,2,4-triazole-3-carboxylate and potassium carbonate in anhydrous acetonitrile, benzyl bromide is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate.

Characterization of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region and a singlet for the benzylic CH₂), the triazole ring proton (a singlet), and the methyl ester protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzyl group, the triazole ring, the ester carbonyl group, and the methyl ester carbon.

Table 1: Predicted NMR Data for Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Benzyl-CH₂ | ~5.5 | ~52-54 |

| Phenyl-H | ~7.3-7.4 | ~127-135 |

| Triazole-H | ~8.5-8.7 | ~145-150 |

| OCH₃ | ~3.9 | ~52-53 |

| C=O | - | ~160-162 |

| Triazole-C3 | - | ~158-160 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to the molecular formula C₁₁H₁₁N₃O₂.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the C=O stretching of the ester group, C=N and C=C stretching of the aromatic and triazole rings, and C-H stretching of the aromatic and aliphatic groups.

Table 2: Predicted IR Data for Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C=N (Triazole) | 1500-1600 |

| C=C (Aromatic) | 1450-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

Workflow and Logical Relationships

The synthesis and characterization process follows a logical progression from starting materials to the final, fully characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis and characterization of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for further investigation in various fields, particularly in the realm of drug discovery and development. The provided framework emphasizes scientific integrity and provides a solid foundation for the exploration of novel 1,2,4-triazole derivatives.

References

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. CN111808034A.

Sources

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Potential of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its metabolic stability and diverse biological activities.[1] This guide focuses on a specific, yet highly promising derivative: methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate . The introduction of a benzyl group at the N1 position and a methyl carboxylate at the C3 position creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound. The information herein is synthesized from established chemical principles and available literature on analogous structures, offering a predictive yet scientifically grounded perspective.

Core Molecular Structure

The fundamental structure of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is depicted below. The strategic placement of the benzyl and methyl carboxylate groups on the 1,2,4-triazole ring dictates its chemical behavior and potential for biological interactions.

Caption: Core structure of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on structure |

| Molecular Weight | 217.23 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | Not determined; likely >100 °C | The precursor, methyl 1H-1,2,4-triazole-3-carboxylate, has a high melting point of 196-199 °C.[2] Benzylation may lower this, but it is expected to be a solid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Low solubility in water. | The ester and aromatic ring suggest solubility in organic solvents. The triazole moiety provides some polarity. |

| Stability | Stable under standard laboratory conditions. | 1,2,4-triazoles are generally stable aromatic systems. |

Spectral Data (Predicted)

The following are predicted spectral characteristics based on analogous structures, such as methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate.[3]

-

¹H NMR (in CDCl₃):

-

δ ~8.2-8.4 ppm (s, 1H): Proton on the C5 of the triazole ring.

-

δ ~7.2-7.4 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ ~5.5-5.7 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~3.9-4.0 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

-

-

¹³C NMR (in CDCl₃):

-

δ ~160-162 ppm: Carbonyl carbon of the ester.

-

δ ~154-156 ppm: C3 of the triazole ring.

-

δ ~145-147 ppm: C5 of the triazole ring.

-

δ ~134-136 ppm: Quaternary carbon of the phenyl ring.

-

δ ~128-129 ppm: Carbons of the phenyl ring.

-

δ ~53-55 ppm: Methylene carbon of the benzyl group.

-

δ ~52-53 ppm: Methyl carbon of the ester group.

-

-

IR (KBr, cm⁻¹):

-

~3100-3150: C-H stretch (aromatic).

-

~2900-3000: C-H stretch (aliphatic).

-

~1720-1740: C=O stretch (ester).

-

~1500-1600: C=N and C=C stretches (triazole and phenyl rings).

-

~1200-1300: C-O stretch (ester).

-

Synthesis

The synthesis of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is most efficiently achieved through the N-alkylation of its precursor, methyl 1H-1,2,4-triazole-3-carboxylate. The precursor itself can be synthesized via several modern, safer routes that avoid hazardous intermediates like diazonium salts.[1][4]

Synthesis of the Precursor: Methyl 1H-1,2,4-triazole-3-carboxylate

A robust and safe method for synthesizing the precursor involves the cyclization of an intermediate derived from trichloroacetonitrile and formylhydrazine, followed by alcoholysis.[4]

Caption: Synthetic pathway for methyl 1H-1,2,4-triazole-3-carboxylate.

N-Benzylation: Synthesis of the Target Compound

The regioselective N1-benzylation of methyl 1H-1,2,4-triazole-3-carboxylate is the crucial step to obtain the target molecule. Based on a highly regioselective method for N1-alkylation of this precursor, the following protocol is proposed.[3] The rationale for this approach is that initial silylation of the triazole nitrogen increases its nucleophilicity and directs the alkylation specifically to the N1 position, which is sterically more accessible. The use of a Lewis acid like tin(IV) chloride activates the benzylating agent.

Proposed Experimental Protocol

-

Silylation:

-

Suspend methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in excess hexamethyldisilazane (HMDS, ~5 eq).

-

Stir the suspension under reflux in an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

-

After cooling, remove the excess HMDS under reduced pressure using a rotary evaporator. The residue is the silylated triazole.

-

-

Benzylation:

-

Dissolve the silylated triazole residue in an anhydrous aprotic solvent such as acetonitrile.

-

To this solution, add benzyl bromide (1.1-1.2 eq) and a catalytic amount of tin(IV) chloride (SnCl₄, ~0.1-0.2 eq).

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate to quench the reaction and precipitate tin salts.

-

Filter off the inorganic precipitates.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate or chloroform (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate.

-

Chemical Reactivity

The chemical reactivity of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is primarily dictated by the ester functional group and the N-substituted triazole ring.

Reactions at the Ester Group

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid , under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

-

Amidation: The ester can react with ammonia or primary/secondary amines to form the corresponding amides. This is a common transformation in the synthesis of biologically active molecules, as the amide group can participate in hydrogen bonding with biological targets.[3]

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-benzyl-1H-1,2,4-triazol-3-yl)methanol , using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Triazole Ring

The 1,2,4-triazole ring is generally aromatic and stable. However, the N-benzyl group and the electron-withdrawing carboxylate group can influence its reactivity. While specific studies on this molecule are limited, N-substituted triazoles can undergo reactions such as electrophilic substitution (though the ring is electron-deficient) or, in some cases, act as precursors to other heterocyclic systems under specific catalytic conditions.[5]

Caption: Key chemical transformations of the target molecule.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate suggest significant potential in several scientific domains.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole core is present in numerous antifungal drugs (e.g., fluconazole). The N-benzyl group can enhance lipophilicity, which is often beneficial for cell membrane penetration. Derivatives of N-benzyl triazoles have shown promising activity against various fungal and bacterial strains.[6]

-

Anticancer Therapeutics: Many 1,2,4-triazole derivatives exhibit antiproliferative activity.[3] The ability to easily convert the ester to a wide range of amides allows for the exploration of structure-activity relationships to develop potent anticancer agents.

-

Enzyme Inhibition: N-benzyl-1,2,4-triazole derivatives have been investigated as inhibitors for enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[7]

-

Agrochemicals: Triazole compounds are widely used as fungicides and herbicides.[1] This molecule serves as a building block for creating new agrochemicals with potentially improved efficacy and safety profiles.

-

Materials Science: The triazole ring can act as a ligand for metal coordination, suggesting potential applications in the development of metal-organic frameworks (MOFs) or corrosion inhibitors.[1]

Conclusion

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a versatile and valuable heterocyclic compound. While detailed experimental data on this specific molecule is sparse, its synthesis is readily achievable through established, regioselective methods. Its chemical properties, inferred from its structure and related compounds, make it an ideal scaffold for the development of a wide array of derivatives. The proven biological significance of the N-benzyl and 1,2,4-triazole-3-carboxylate moieties positions this compound as a molecule of high interest for researchers in drug discovery, medicinal chemistry, and materials science. Further investigation into its specific biological activities and reactivity is warranted and promises to unlock new avenues for innovation.

References

-

Utepova, I. A., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(21), 6489. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2023). Journal of Chemistry and Technologies. [Link]

-

New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (2021). Journal of Biochemical and Molecular Toxicology. [Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl form

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazoti

-

methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]

-

Goren, A. C., & Fokin, V. V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic letters, 13(16), 4144–4147. [Link]

Sources

- 1. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 2. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 5. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Signature of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate: A Predictive Guide for Researchers

Senior Application Scientist Note: A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (NMR, IR, MS) for methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate. This guide has been constructed to provide a robust, theoretical prediction of its spectroscopic characteristics, grounded in the fundamental principles of chemical spectroscopy and supported by data from closely related, structurally analogous compounds. This document is intended to serve as a reference for researchers in identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Overview

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core, which is a prevalent scaffold in medicinal chemistry. The molecule is N-benzylated at the 1-position and possesses a methyl carboxylate group at the 3-position. The accurate characterization of such molecules is paramount for confirming their identity and purity in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the benzyl, triazole, and methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.3 - 8.5 | Singlet | 1H | H-5 (Triazole) | The proton on the 1,2,4-triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group. In related 1,2,4-triazole systems, this proton typically appears as a singlet in this downfield region. |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl-H | The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the aromatic region. |

| ~5.5 - 5.7 | Singlet | 2H | CH₂ (Benzyl) | The benzylic methylene protons are adjacent to the nitrogen atom of the triazole ring, leading to a downfield shift. This signal is expected to be a sharp singlet. For comparison, the benzylic protons in 1-benzyl-4-phenyl-1H-1,2,3-triazole are observed at 5.58 ppm[1]. |

| ~3.9 - 4.1 | Singlet | 3H | OCH₃ (Ester) | The methyl protons of the ester group are in a shielded environment and are expected to appear as a singlet. |

Predicted ¹³C-NMR Spectral Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 163 | C=O (Ester) | The carbonyl carbon of the methyl ester is expected in the typical downfield region for ester carbonyls. |

| ~155 - 158 | C-3 (Triazole) | The triazole carbon attached to the carboxylate group will be significantly deshielded. |

| ~145 - 148 | C-5 (Triazole) | The triazole carbon bearing a proton is also expected to be in the aromatic region. |

| ~134 - 136 | Quaternary Phenyl-C | The ipso-carbon of the benzyl group's phenyl ring. |

| ~128 - 130 | Phenyl-CH | The protonated carbons of the phenyl ring. |

| ~53 - 55 | CH₂ (Benzyl) | The benzylic carbon's chemical shift is influenced by the attached nitrogen atom. In 1-benzyl-4-phenyl-1H-1,2,3-triazole, this carbon appears at 54.1 ppm[1]. |

| ~52 - 54 | OCH₃ (Ester) | The methyl carbon of the ester group is expected in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum is typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 - 3150 | C-H stretch | Aromatic (Triazole & Phenyl) | Characteristic stretching vibrations for C-H bonds on aromatic rings. |

| ~2950 - 3050 | C-H stretch | Aliphatic (CH₂ & CH₃) | Asymmetric and symmetric stretching of the benzylic methylene and methyl ester groups. |

| ~1720 - 1740 | C=O stretch | Ester | A strong absorption band is expected for the carbonyl group of the methyl ester. |

| ~1500 - 1600 | C=N & C=C stretch | Triazole & Phenyl | Skeletal vibrations of the aromatic rings. |

| ~1200 - 1300 | C-O stretch | Ester | Characteristic stretching of the ester C-O bond. |

| ~690 - 770 | C-H bend | Monosubstituted Phenyl | Out-of-plane bending vibrations for the monosubstituted benzyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Data Acquisition

The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (C₁₁H₁₁N₃O₂) is 217.23 g/mol . A prominent peak is expected at m/z 217 (for M⁺) or 218 (for [M+H]⁺).

-

Key Fragmentation Pathways: The fragmentation of the molecule under ionization would likely involve the following pathways:

-

Loss of the benzyl group: A major fragmentation would be the cleavage of the N-CH₂ bond, resulting in the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium cation (m/z 91). This would lead to a fragment ion corresponding to the triazole-carboxylate portion of the molecule.

-

Loss of the methoxy group: Cleavage of the O-CH₃ bond of the ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da).

-

Loss of the methyl carboxylate group: The entire methyl carboxylate group can be lost as a radical.

-

Molecular Structure and Fragmentation Diagram

Caption: Predicted fragmentation pathways.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate. The predicted NMR, IR, and MS data, based on established chemical principles and comparison with related structures, offer a valuable resource for researchers working on the synthesis and characterization of this and similar 1,2,4-triazole derivatives. Experimental verification of these predictions is encouraged to establish a definitive spectroscopic profile for this compound.

References

- Supporting Information for a publication on the synthesis of 1,2,3-triazoles. While this is a different isomer, the spectral data for the 1-benzyl group is comparable. (URL: Provided in search results, specific document not directly linkable)

Sources

An In-depth Technical Guide to Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS 76003-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, identified by the CAS number 76003-76-4, is a heterocyclic organic compound belonging to the 1,2,3-triazole class. The 1,2,3-triazole moiety is a well-recognized pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the field of drug discovery and development. While specific biological data for this exact molecule is limited in publicly available literature, this guide will draw upon studies of closely related analogues to provide insights into its potential mechanisms of action and therapeutic applications.

Chemical and Physical Properties

The fundamental properties of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate are summarized below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 76003-76-4 | [3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |

| Molecular Weight | 217.23 g/mol | [3] |

| IUPAC Name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | [3] |

| Appearance | White solid (based on analogues) | [4] |

| Melting Point | Not experimentally determined for this specific compound. A closely related compound, 1-benzyl-5-methyl-1H-[4][5][6]triazole-4-carboxylic acid, has a melting point of 121-122 °C. | [7] |

| Solubility | General solubility for triazole derivatives suggests solubility in organic solvents like DMSO and DMF. Aqueous solubility is expected to be low. | General Knowledge |

| Computed Properties | XLogP3: 1.9, Hydrogen Bond Donor Count: 0, Hydrogen Bond Acceptor Count: 4 | [3] |

Synthesis

The primary route for synthesizing Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry". This reaction involves the combination of an azide and an alkyne.

A typical synthesis protocol involves the reaction of benzyl azide with methyl propiolate. This reaction can be carried out under thermal conditions or catalyzed by a suitable transition metal, such as copper(I) or ruthenium.[8]

Step-by-Step Synthesis Protocol:

-

Preparation of Benzyl Azide: Benzyl azide can be prepared from benzyl bromide and sodium azide in a suitable solvent like aqueous acetone.

-

Cycloaddition Reaction:

-

In a round-bottom flask, dissolve benzyl azide in a suitable solvent (e.g., toluene, t-butanol/water).

-

Add methyl propiolate to the reaction mixture.

-

If using a catalyst (e.g., copper(I) iodide and a base like triethylamine), add it to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to yield the pure Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

-

Potential Applications in Drug Development

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] While direct biological data for CAS 76003-76-4 is scarce, the activities of its close analogues provide strong indications of its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 1-benzyl-1H-1,2,3-triazole have been investigated for their antibacterial and antifungal properties.[5] For instance, carbohydrazide derivatives of the 1-benzyl-1,2,3-triazole core have demonstrated activity against various bacterial strains. The triazole ring can act as a stable linker or a pharmacophore itself, and modifications at the 4-position of the triazole ring can significantly modulate the antimicrobial spectrum and potency.

Antiproliferative Activity

Several studies have highlighted the potential of 1-benzyl-1,2,3-triazole derivatives as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the same core structure as the topic compound, have been shown to induce cell cycle arrest at the G2/M phase and exhibit potent antiproliferative activity against various cancer cell lines.

Postulated Mechanism of Action

Based on the literature for structurally related compounds, a plausible mechanism of action for Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate and its derivatives in an anticancer context is the disruption of microtubule dynamics.

This proposed mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death (apoptosis).

Experimental Protocols

To investigate the potential biological activities of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the following experimental protocols are recommended.

In Vitro Antiproliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin can be monitored by an increase in light scattering or fluorescence of a reporter molecule.

Step-by-Step Protocol:

-

Tubulin Preparation: Use commercially available purified tubulin.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Conclusion and Future Perspectives

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological effects are limited, the extensive research on its structural analogues strongly suggests its potential as a lead compound in drug discovery, particularly in the areas of antimicrobial and anticancer research. The postulated mechanism of action as a tubulin polymerization inhibitor provides a clear direction for future investigations. Further studies are warranted to fully elucidate the biological profile of this compound, including its specific molecular targets, in vivo efficacy, and safety profile. The experimental protocols outlined in this guide provide a solid foundation for such future research endeavors.

References

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]

-

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. [Link]

-

N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PubMed Central. [Link]

-

Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México. [Link]

-

Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

-

Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. ACG Publications. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]

-

Synthesis, Antimicrobial Activity, Molecular Docking and DFT Study: Aryl‐Carbamic Acid 1‐Benzyl‐1H‐[4][5][6]Triazol‐4‐ylmethyl Esters. ResearchGate. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | C11H11N3O2 | CID 12651401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Biological Activity of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic core due to its remarkable versatility and presence in a wide array of clinically significant therapeutic agents.[1][2] Derivatives of this five-membered nitrogen-containing ring system exhibit an extensive range of pharmacological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[3][4] This broad spectrum of activity is attributed to the unique physicochemical properties of the triazole ring, which is metabolically stable and can act as a bioisostere for amide or ester groups, facilitating diverse molecular interactions with biological targets.[1][2] This in-depth technical guide provides a comprehensive exploration of the core biological activities of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel 1,2,4-triazole-based therapeutics.

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring, with its three nitrogen atoms, possesses a unique electronic and structural profile that enables it to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. This capacity for molecular recognition is a key determinant of its diverse biological activities.[5] The triazole nucleus is a fundamental component of numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drugs letrozole and anastrozole, underscoring its therapeutic significance.[6][7] The synthetic accessibility and the ease of functionalization of the triazole ring further enhance its appeal as a scaffold for the development of new chemical entities with tailored pharmacological profiles.[4] This guide will delve into the principal therapeutic areas where 1,2,4-triazole derivatives have made a significant impact, providing a detailed examination of their molecular mechanisms and the empirical basis for their activity.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-established and clinically exploited biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[3][8] This activity is primarily attributed to the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Targeting Fungal Cytochrome P450

The antifungal action of triazoles is mediated through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that regulates its fluidity and integrity.[10] The mechanism of inhibition involves the coordination of an sp2-hybridized nitrogen atom of the triazole ring with the heme iron atom at the active site of CYP51.[11] This binding event prevents the demethylation of lanosterol, the precursor to ergosterol. The subsequent accumulation of toxic methylated sterols disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[10]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and the overall molecular architecture. Key SAR insights include:

-

The 2,4-Difluorophenyl Moiety: The presence of a 2,4-difluorophenyl group is a common feature in many potent triazole antifungals, such as fluconazole. This group is believed to enhance binding to the active site of CYP51.[3]

-

Side-Chain Modifications: Variations in the side chain attached to the triazole ring can modulate the antifungal spectrum and pharmacokinetic properties. For instance, the extended side chain of itraconazole contributes to its broader spectrum of activity compared to fluconazole.[3]

-

Introduction of Halogen Atoms: The incorporation of halogen atoms, such as chlorine and fluorine, on the aromatic rings of the molecule often leads to enhanced antifungal activity.[3]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) can increase the antifungal efficacy.[3]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the in vitro antifungal activity of novel compounds. The broth microdilution method is a standardized and widely used technique.[12][13]

Materials:

-

Test 1,2,4-triazole derivative

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the antifungal stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted antifungal agent. Include a drug-free growth control and a medium-only sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[14][15]

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[2][6][11]

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazoles is diverse and target-specific, often depending on the specific substitutions on the triazole core. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[16] Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many 1,2,4-triazole compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways. This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are often mutated and constitutively active in various cancers.[17]

-

Aromatase Inhibition: Derivatives such as letrozole and anastrozole are potent non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer.[6]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 1,2,4-triazole derivatives is highly dependent on their structural features. Key SAR observations include:

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings appended to the triazole core significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, often enhance anticancer activity.[11][18]

-

Linker Moiety: The linker connecting the triazole ring to other pharmacophores plays a crucial role in determining the mechanism of action and potency.

-

Hybrid Molecules: The hybridization of the 1,2,4-triazole scaffold with other known anticancer pharmacophores has proven to be a successful strategy for developing novel and potent anticancer agents.[18]

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[19][20]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Test 1,2,4-triazole derivative

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[21]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[4][22]

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer

-

Test 1,2,4-triazole derivative

-

Fluorescence or absorbance plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the tubulin protein, GTP, and polymerization buffer.

-

Compound Addition: Add the test 1,2,4-triazole derivative at various concentrations. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (vehicle) controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance (at 340 nm) or fluorescence over time. An increase in signal indicates tubulin polymerization.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.[7][16]

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase.[6][23]

Materials:

-

Recombinant EGFR or BRAF kinase

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Test 1,2,4-triazole derivative

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add the test 1,2,4-triazole derivative at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period.

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to quantify the amount of product formed (or ATP consumed).

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of the kinase activity.[10][24]

Antiviral and Antibacterial Activities

While the antifungal and anticancer properties of 1,2,4-triazoles are the most extensively studied, these compounds also exhibit significant antiviral and antibacterial activities.[22][25]

Antiviral Activity

Ribavirin, a 1,2,4-triazole carboxamide, is a broad-spectrum antiviral drug effective against a range of RNA and DNA viruses.[25] Its mechanism of action is multifaceted, involving the inhibition of viral RNA polymerase and the induction of lethal mutagenesis of the viral genome.[26] Numerous other 1,2,4-triazole derivatives have been synthesized and evaluated for their antiviral potential against viruses such as HIV, influenza, and hepatitis C.[26][27]

Antibacterial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antibacterial agents. 1,2,4-triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[22] The mechanism of antibacterial action is varied and can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane. The hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores, such as fluoroquinolones, has yielded compounds with potent activity against resistant strains.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The broth microdilution method is also the standard for determining the MIC of antibacterial agents.[1][28]

Materials:

-

Test 1,2,4-triazole derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or turbidimeter

-

Incubator

Procedure:

-

Preparation of Antibacterial Stock Solution: Prepare a concentrated stock solution of the 1,2,4-triazole derivative in an appropriate solvent.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the antibacterial stock solution in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[29][30]

Data Summary: Biological Activity of Representative 1,2,4-Triazole Derivatives

The following tables summarize the biological activity of selected 1,2,4-triazole derivatives, providing a comparative overview of their potency.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4 | [3] |

| Itraconazole | Aspergillus fumigatus | 0.5 - 2 | [3] |

| Voriconazole | Candida krusei | 0.06 - 1 | [9] |

| Posaconazole | Zygomycetes | 0.03 - 4 | [9] |

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Letrozole | Breast Cancer | Not applicable (Aromatase Inhibition) | Aromatase Inhibitor | [6] |

| Anastrozole | Breast Cancer | Not applicable (Aromatase Inhibition) | Aromatase Inhibitor | [6] |

| Compound 8c | A549 (Lung) | 0.89 | EGFR/Tubulin Inhibitor | [18] |

| Compound 8d | HCT116 (Colon) | 4.32 | EGFR/Tubulin Inhibitor | [18] |

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a broad range of biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation 1,2,4-triazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the application of advanced computational methods to accelerate the drug discovery process. The versatility of the 1,2,4-triazole nucleus ensures its continued prominence in medicinal chemistry for years to come.

References

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. Retrieved from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). ScienceDirect. Retrieved from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[22][23][25] and[19][22][25]-triazoles. (n.d.). PubMed. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). ijpsrr.com. Retrieved from [Link]

-

Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. (2023, March 6). PubMed. Retrieved from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]

-

QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. (n.d.). ProQuest. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[22][23][25] and[19][22][25]-triazoles. (2023, November 24). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Jove. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH. Retrieved from [Link]

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Bentham Science. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Retrieved from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[22][23][25]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2025, August 17). YouTube. Retrieved from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). Jove. Retrieved from [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3). ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. Retrieved from [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC. Retrieved from [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). PMC. Retrieved from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. Retrieved from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Identification of a Novel Family of BRAF V600E Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

-

of SAR study of the synthesized 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (n.d.). PLOS. Retrieved from [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maxanim.com [maxanim.com]

- 17. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 18. benchchem.com [benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. promega.com [promega.com]

- 25. researchgate.net [researchgate.net]

- 26. MTT assay overview | Abcam [abcam.com]

- 27. texaschildrens.org [texaschildrens.org]

- 28. protocols.io [protocols.io]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. microbe-investigations.com [microbe-investigations.com]

The Triazole Scaffold: A Privileged Structure for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metallic ions in enzyme active sites, have established it as a "privileged scaffold."[1] This guide provides a comprehensive exploration of the key therapeutic targets of triazole-containing compounds, moving from their well-established role in antifungal therapy to their emerging and significant potential in oncology, infectious diseases, and beyond. We will delve into the specific molecular mechanisms of action, present validated experimental protocols for target assessment, and visualize critical pathways to provide a robust resource for drug discovery and development professionals.

The Enduring Legacy: Targeting Fungal Ergosterol Biosynthesis

The most prominent and clinically successful application of triazole compounds lies in their potent antifungal activity.[3][4][5] Drugs such as fluconazole, itraconazole, and voriconazole are frontline therapies for a wide range of systemic and superficial mycoses.[3][4][6]

Primary Target: Lanosterol 14α-Demethylase (CYP51)

The antifungal action of triazoles is primarily mediated through the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4][7][8]

Mechanism of Action: CYP51 is an essential enzyme in the fungal life cycle, catalyzing a key step in the biosynthesis of ergosterol.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8][9][10]

Triazole compounds exert their effect through a precise interaction: one of the nitrogen atoms (N4) of the triazole ring coordinates to the heme iron atom located deep within the active site of the CYP51 enzyme.[3][7] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.[8] The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a critical reduction in the amount of ergosterol available for incorporation into the fungal membrane.[7][10]

-

Accumulation of Toxic Sterol Precursors: The inhibition of CYP51 causes a buildup of 14α-methylated sterols, such as lanosterol.[7][10] These precursors are mistakenly incorporated into the membrane, disrupting its normal packing and leading to increased permeability and malfunction of membrane-associated enzymes.[10][11]

This dual-pronged assault on the fungal cell membrane ultimately results in the cessation of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[11]

Visualizing the Antifungal Mechanism

The following diagram illustrates the pivotal role of CYP51 in the ergosterol biosynthesis pathway and the inhibitory action of triazole compounds.

Caption: Workflow for Anticancer Triazole Compound Evaluation.

Broadening the Spectrum: Novel Targets in Infectious and Other Diseases

The chemical tractability of the triazole ring allows for its application against a growing list of therapeutic targets beyond fungi and cancer. [3][12][13]

Anti-parasitic Activity: Targeting Protozoan CYP51

Similar to its role in fungi, CYP51 is also a critical enzyme for sterol biosynthesis in certain protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. [11][14]Antifungal triazoles like posaconazole have shown significant efficacy against these parasites by inhibiting their specific CYP51 orthologs. [11]This presents a powerful drug repurposing strategy and a foundation for designing parasite-specific CYP51 inhibitors. [14]

Enzyme Inhibition in Neurological and Inflammatory Disorders

The triazole scaffold is being actively investigated for its ability to inhibit enzymes relevant to other disease areas:

-

Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. [15][16]Certain triazole derivatives have shown potent inhibitory activity against these enzymes. [15][17]* α-Glucosidase: As a target for type 2 diabetes, α-glucosidase inhibitors delay carbohydrate digestion. Triazole-based compounds have been identified as effective inhibitors of this enzyme. [17]* Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drugs. Triazole derivatives are being explored for this purpose. [17]

Conclusion and Future Directions

The triazole core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. Its initial success in targeting fungal CYP51 paved the way for its current status as a versatile pharmacophore capable of interacting with a multitude of biological targets. [1][18]Current research continues to expand its utility, with active programs in anticancer, antibacterial, antiviral, and anti-parasitic drug discovery. [12][18][19]The future of triazole-based drug development will likely focus on enhancing specificity to reduce off-target effects, overcoming resistance mechanisms, and developing multi-target ligands, particularly for complex diseases like cancer and Alzheimer's. [16]The continued exploration of this privileged structure promises to deliver the next generation of innovative medicines.

References

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Triazole antifungals. Research Starters - EBSCO.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed.

- Emerging Applications of Triazole Antifungal Drugs. MDPI.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science Publisher.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

- A comprehensive review on triazoles as anticancer agents. DergiPark.

- Recent Researches in Triazole Compounds as Medicinal Drugs.

- Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. NIH.

- Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51). PubMed.

- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry.

- Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis. PMC - PubMed Central.

- Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Rel

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv

- Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PubMed Central.

- Sterol 14alpha-demethylase (CYP51) as a therapeutic target for human trypanosomiasis and leishmaniasis. PubMed.

- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.

- (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives.

- Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. PubMed.

- Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applic

- Pharmacological significance of triazole scaffold. Taylor & Francis Online.

- Review of triazole scaffolds for treatment and diagnosis of Alzheimer's disease. PubMed.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Antifungal Properties of 1,2,4-Triazoles. ISRES.

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Applications of Triazole Antifungal Drugs | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]